![molecular formula C26H19N3O6 B2575642 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-09-5](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19N3O6 and its molecular weight is 469.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
Research in the domain of organic chemistry frequently explores the synthesis of complex organic molecules due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the interest in developing novel compounds with unique properties, which can serve as key intermediates in the synthesis of pharmacologically relevant molecules (Janardhan et al., 2014).
Anticancer and Anti-inflammatory Agents
The development of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone, illustrates the pursuit of new anticancer and anti-inflammatory agents. These compounds have been evaluated for their potential as cyclooxygenase inhibitors, showcasing significant inhibitory activity and providing a foundation for further exploration of their therapeutic applications (Abu‐Hashem et al., 2020).
Antitumor Activities
The exploration of novel chemical entities for antitumor activities remains a critical area of research. For example, the synthesis and biological evaluation of benzodimidazolyl chromeno[2,3-d]pyrimidinones highlight the ongoing efforts to identify compounds with potential antimicrobial and antioxidant activities, which could be leveraged for cancer treatment (Ravindernath et al., 2013).
Ligand-Protein Interactions
Understanding the interactions between synthetic compounds and biological targets is crucial for drug development. Spectroscopic and computational studies on bioactive benzothiazolinone acetamide analogs have been conducted to investigate their ligand-protein interactions, offering insights into the design of molecules with enhanced biological activities (Mary et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid, which is then coupled with N-(benzo[d][1,3]dioxol-5-yl)amine to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran", "acetic anhydride", "ammonium acetate", "benzo[d][1,3]dioxole", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "1. Synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid: \n- React 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran with acetic anhydride and ammonium acetate in the presence of a catalytic amount of sulfuric acid to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.\n2. Synthesis of N-(benzo[d][1,3]dioxol-5-yl)amine: \n- React benzo[d][1,3]dioxole with thionyl chloride in the presence of N,N-dimethylformamide to form benzo[d][1,3]dioxole-5-thionyl chloride.\n- React benzo[d][1,3]dioxole-5-thionyl chloride with ammonia in the presence of triethylamine to form N-(benzo[d][1,3]dioxol-5-yl)amine.\n3. Coupling of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and N-(benzo[d][1,3]dioxol-5-yl)amine: \n- React 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(benzo[d][1,3]dioxol-5-yl)amine in the presence of sodium hydroxide and ethyl acetate to form the final product N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Numéro CAS |
877657-09-5 |
Formule moléculaire |
C26H19N3O6 |
Poids moléculaire |
469.453 |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19N3O6/c1-15-6-9-17(10-7-15)29-25(31)24-23(18-4-2-3-5-19(18)35-24)28(26(29)32)13-22(30)27-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14H2,1H3,(H,27,30) |
Clé InChI |
DHTIQSDKKAVPCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575560.png)
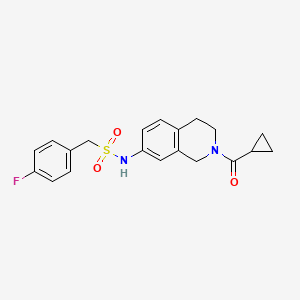
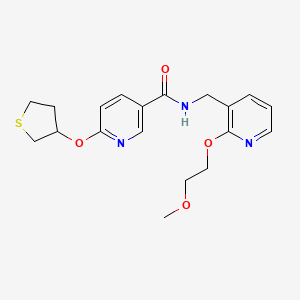
![(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2575566.png)

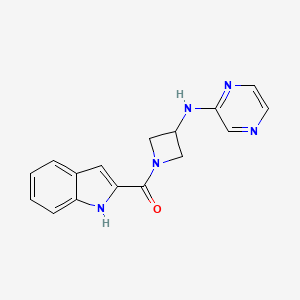
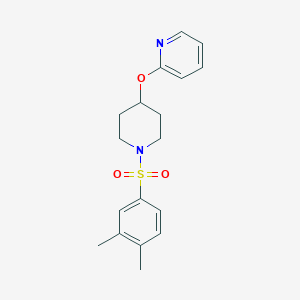
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-(trifluoromethyl)pyrazole](/img/structure/B2575571.png)
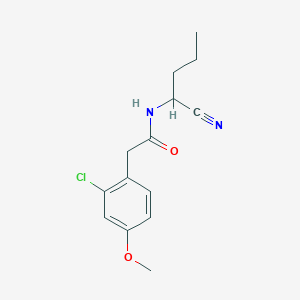
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2575576.png)

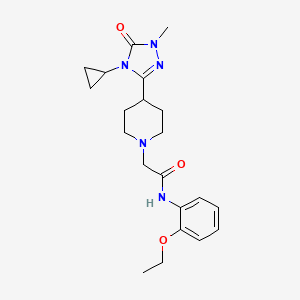
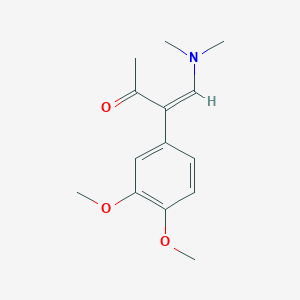
![4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2575582.png)